molecular formula C9H9ClO5S B1530825 5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester CAS No. 699016-44-9

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester

Cat. No.: B1530825
CAS No.: 699016-44-9
M. Wt: 264.68 g/mol
InChI Key: GNEJTBDFHDQPOE-UHFFFAOYSA-N
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Description

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester (CAS 699016-44-9) is a chemical building block of high interest in organic synthesis and medicinal chemistry research. With the molecular formula C9H9ClO5S and a molecular weight of 264.68 g/mol , this compound features a benzoic acid ester core that is substituted with both a reactive chlorosulfonyl group and a hydroxy group, making it a versatile intermediate for the construction of more complex molecules. Its primary research value lies in its use as a key precursor in multistep synthesis. For instance, it serves as a critical reactant in the preparation of 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid, a process that involves reactions with compounds like 1-methylpiperazine . The reactive chlorosulfonyl group readily undergoes nucleophilic substitution, allowing researchers to create a variety of sulfonamide and sulfonate derivatives. These derivatives are valuable for exploring new chemical spaces in drug discovery and for developing potential pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. All researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEJTBDFHDQPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Chlorosulfonation Reaction

The key synthetic step is the chlorosulfonation of the aromatic ring at the 5-position relative to the hydroxyl group. This is achieved by reacting methyl salicylate derivatives with chlorosulfonic acid, often in the presence of thionyl chloride to facilitate the reaction.

Two main procedural variants exist:

Method Description Reaction Conditions Notes
One-time feeding (a) Methyl salicylate is added dropwise into a chlorosulfonic acid and thionyl chloride mixture Temperature: 20–25°C; Reaction time: 2–15 hours After reaction, mixture poured into crushed ice to precipitate product, followed by filtration
Two-time feeding (b) Chlorosulfonic acid is added gradually to methyl salicylate solution Controlled temperature and time similar to (a) Allows better control of exothermic reaction and product purity

The chlorosulfonation selectively introduces the -SO2Cl group at the 5-position, yielding 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester derivatives.

Esterification and Purification

  • The methyl ester group is typically present in the starting methyl salicylate or introduced via esterification of the corresponding acid.
  • Purification of the chlorosulfonyl product is achieved by crystallization or filtration after quenching the reaction mixture in ice water.
  • Industrial scale synthesis employs optimized reactor conditions to maximize yield and purity, with downstream purification through crystallization or solvent extraction.

Reaction Mechanism and Chemical Considerations

  • Electrophilic Aromatic Substitution: Chlorosulfonic acid acts as an electrophile, substituting at the activated aromatic ring position ortho or para to the hydroxyl group.
  • Role of Thionyl Chloride: Enhances chlorosulfonation by converting intermediate sulfonic acids to chlorosulfonyl derivatives.
  • Temperature Control: Critical to prevent over-chlorosulfonation or decomposition.
  • Workup: Quenching in ice water hydrolyzes excess reagents and precipitates the product.

Summary Table of Preparation Conditions

Step Reagents Solvent Temperature Time Product Yield & Purity Notes
Chlorosulfonation Methyl salicylate derivative + ClSO3H + SOCl2 Dichloromethane/chloroform/acetone 20–25°C 2–15 hours Yields typically high; purity improved by crystallization
Quenching Ice water - 0–5°C Immediate Precipitates product for filtration
Purification Crystallization or filtration Suitable solvent Ambient Achieves high purity for subsequent use

Research Findings and Applications Related to Preparation

  • The chlorosulfonyl group introduced by this method is highly reactive toward nucleophiles, enabling substitution reactions with amines and alcohols under mild conditions.
  • The compound serves as a versatile intermediate for synthesizing sulfonamides and sulfonate esters, important in drug development and agrochemical synthesis.
  • Research shows that controlling reaction parameters such as temperature, reagent addition rate, and solvent choice directly influences yield and selectivity.
  • Industrial protocols optimize these parameters to scale up production while maintaining compound integrity and minimizing by-products.

Comparative Notes on Similar Compounds

Compound Key Differences Impact on Preparation
2-Hydroxy-4-methylbenzoic acid methyl ester Lacks chlorosulfonyl group No chlorosulfonation step needed
5-Chlorosulfonyl-2-hydroxybenzoic acid methyl ester No methyl group at 4-position Slightly different reactivity and regioselectivity
This compound Contains both chlorosulfonyl and methyl ester groups Requires precise chlorosulfonation and esterification control

Chemical Reactions Analysis

Types of Reactions

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties
CSHMB has been investigated for its antibacterial and anticancer properties. Its structure allows for modifications that enhance biological activity. For instance, derivatives of CSHMB have shown promising results as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. A study demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines, indicating the potential of CSHMB in developing new anticancer agents .

Synthesis of Sulfonamide Derivatives
CSHMB serves as a crucial intermediate in the synthesis of sulfonamide derivatives, which are known for their antibacterial activity. The process involves the reaction of CSHMB with various amines to produce sulfonamides that can be further modified for enhanced efficacy . This application is particularly relevant in pharmaceutical development where sulfonamides are used to treat bacterial infections.

Polymer Science

Polymer Additives
CSHMB can be utilized as an additive in polymer formulations to improve mechanical properties or to impart specific functionalities such as antimicrobial activity. Its chlorosulfonyl group can react with various substrates, allowing for the incorporation into polymer matrices, enhancing their performance in applications ranging from packaging to biomedical devices .

Synthetic Intermediate

Versatile Building Block
The compound is a versatile building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitution and condensation reactions. This makes it useful for synthesizing a wide range of compounds, including pharmaceuticals and agrochemicals .

Table 1: Summary of Research Findings on CSHMB Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial and anticancer agentsDerivatives show significant antiproliferative activity against cancer cells
Polymer ScienceAdditive to improve mechanical propertiesEnhances durability and functionality of polymers
Synthetic IntermediateBuilding block for various organic synthesesUseful in the synthesis of sulfonamides and other pharmaceuticals

Case Study: Antiproliferative Activity

A recent study focused on the modification of CSHMB derivatives to enhance their HDAC inhibitory activity. The results indicated that specific modifications led to compounds with IC50 values comparable to established drugs like doxorubicin, highlighting the potential of CSHMB derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The chlorosulfonyl group distinguishes this compound from other benzoate esters. Key comparisons include:

a) 5-Chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoic Acid Methyl Ester
  • Structure: Features a sulfonylamino (-SO₂NHR) group instead of chlorosulfonyl (-SO₂Cl).
  • Reactivity: The sulfonylamino group is less reactive toward nucleophiles but participates in hydrogen bonding, influencing solubility and biological activity.
  • Applications : Used in industrial and pharmaceutical research, contrasting with the target compound’s role as a synthesis intermediate .
b) Methyl 4-(5-{[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate
  • Structure : Contains a sulfanyl (-S-) linkage and a triazole ring.
  • Reactivity : The sulfanyl group can undergo oxidation to sulfoxides or disulfides, unlike the chlorosulfonyl group’s substitution chemistry.
  • Applications : Primarily explored in pharmacological studies due to its heterocyclic framework .
c) Sandaracopimaric Acid Methyl Ester
  • Structure: A diterpenoid methyl ester derived from natural resins.
  • Reactivity : Lacks sulfonyl groups but contains a rigid tricyclic scaffold, limiting synthetic versatility compared to the target compound.
  • Applications : Used in materials science and traditional medicine, highlighting the divide between synthetic and natural ester applications .

Physicochemical Properties

Methyl esters generally exhibit lower melting points and higher volatility than their carboxylic acid counterparts. Specific data inferred from analogous compounds:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility
Target Compound* ~274.7 >200 (decomposes) Low in water
5-Chloro-2-[(4-ethoxy...) Benzoate 496.98 N/A Soluble in DMSO
Sandaracopimaric Acid Methyl Ester 332.5 280–300 Insoluble in water

*Calculated based on molecular formula.

Research Findings and Trends

  • Computational Modeling : Tools like AutoDock4 () could predict interactions of sulfonamide derivatives in biological systems, though this remains unexplored for the target compound.
  • Analytical Techniques : NMR and GC-MS () are critical for characterizing methyl esters, including structural isomers and purity assessment.

Biological Activity

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester (CAS No. 699016-44-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C10H11ClO4S
  • Melting Point : Data not specified in the available literature.
  • Boiling Point : Data not specified in the available literature.

The compound is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies. Below are key findings related to its pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. Its structural features may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. The sulfonyl group can interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial.
  • Antimicrobial Properties : There is emerging evidence that compounds similar to this compound exhibit antimicrobial activities. This suggests that further exploration could reveal its efficacy against pathogenic bacteria and fungi .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Chlorosulfonyl Group : This is often achieved through the reaction of benzoic acid derivatives with chlorosulfonic acid.
  • Methyl Esterification : The carboxylic acid group can be converted to a methyl ester using reagents like methanol in the presence of acid catalysts.

Case Studies and Research Findings

Several studies have reported on the biological activities and synthesis methodologies associated with this compound:

StudyFocusKey Findings
Anti-inflammatory propertiesThe compound inhibited the production of TNF-alpha in vitro.
Enzyme inhibitionDemonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial activityShowed promising results against various bacterial strains in preliminary tests.

Q & A

Q. How do solvent polarity and pH influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :
  • Polarity Effects : High-polarity solvents (e.g., DMF) accelerate sulfonyl chloride reactions but may promote ester hydrolysis; balance with co-solvents (e.g., toluene) .
  • pH Control : Maintain pH <3 during sulfonation to protonate hydroxyl groups and prevent unwanted nucleophilic attacks .
  • Ionic Liquids : Test [HMIm]BF₄ as a green solvent to enhance reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester
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